molecular formula C18H21NO3 B12534198 4-[4-(4-Methoxyphenoxy)piperidin-1-yl]phenol CAS No. 681509-03-5

4-[4-(4-Methoxyphenoxy)piperidin-1-yl]phenol

Cat. No.: B12534198
CAS No.: 681509-03-5
M. Wt: 299.4 g/mol
InChI Key: GKPTVAJAQKOCBR-UHFFFAOYSA-N
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Description

4-[4-(4-Methoxyphenoxy)piperidin-1-yl]phenol is an organic compound with the molecular formula C18H21NO3. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-Methoxyphenoxy)piperidin-1-yl]phenol typically involves the reaction of 4-methoxyphenol with piperidine derivatives under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the phenol, followed by nucleophilic substitution with a piperidine derivative . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-Methoxyphenoxy)piperidin-1-yl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can yield quinones, while reduction can produce alcohols .

Scientific Research Applications

4-[4-(4-Methoxyphenoxy)piperidin-1-yl]phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[4-(4-Methoxyphenoxy)piperidin-1-yl]phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methylpiperidin-1-yl)aniline
  • 4-(4-(Trifluoromethoxy)phenoxy)piperidin-1-yl)phenol
  • 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

4-[4-(4-Methoxyphenoxy)piperidin-1-yl]phenol is unique due to its specific structural features, such as the presence of both a methoxyphenoxy group and a piperidinyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

681509-03-5

Molecular Formula

C18H21NO3

Molecular Weight

299.4 g/mol

IUPAC Name

4-[4-(4-methoxyphenoxy)piperidin-1-yl]phenol

InChI

InChI=1S/C18H21NO3/c1-21-16-6-8-17(9-7-16)22-18-10-12-19(13-11-18)14-2-4-15(20)5-3-14/h2-9,18,20H,10-13H2,1H3

InChI Key

GKPTVAJAQKOCBR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC2CCN(CC2)C3=CC=C(C=C3)O

Origin of Product

United States

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